4,6-Dichloro-5-fluoro-3-nitroquinoline

Description

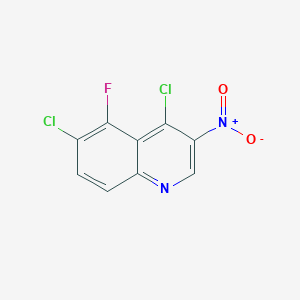

4,6-Dichloro-5-fluoro-3-nitroquinoline is a halogenated nitroquinoline derivative characterized by a fused benzene-pyridine (quinoline) ring system. The compound features chlorine atoms at positions 4 and 6, a fluorine atom at position 5, and a nitro group at position 3.

Properties

IUPAC Name |

4,6-dichloro-5-fluoro-3-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3Cl2FN2O2/c10-4-1-2-5-7(9(4)12)8(11)6(3-13-5)14(15)16/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVKXVBSXYBOSSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C(=C2C(=C1Cl)F)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3Cl2FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4,6-Dichloro-5-fluoro-3-nitroquinoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Nitration: Introduction of the nitro group into the quinoline ring.

Halogenation: Introduction of chlorine and fluorine atoms through electrophilic substitution reactions.

Cyclization: Formation of the quinoline ring structure through cyclization reactions.

The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product. Industrial production methods often involve optimization of these conditions to achieve large-scale synthesis with high efficiency.

Chemical Reactions Analysis

4,6-Dichloro-5-fluoro-3-nitroquinoline undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions, such as using hydrogen gas and a metal catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions to form quinoline N-oxides.

Common reagents used in these reactions include halogenating agents, reducing agents like hydrogen gas and metal catalysts, and oxidizing agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

The compound 4,6-Dichloro-5-fluoro-3-nitroquinoline has garnered attention in various scientific research applications due to its unique chemical properties. This article explores its applications, supported by comprehensive data and case studies.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics. For instance, a study showed that derivatives of this compound inhibited the growth of resistant strains of Staphylococcus aureus and Escherichia coli .

Anticancer Research

The compound has also been investigated for its potential anticancer properties. In vitro studies have revealed that this compound can induce apoptosis in cancer cell lines such as breast and lung cancer cells. The mechanism involves the activation of caspase pathways, which are crucial for programmed cell death .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of this compound in models of neurodegenerative diseases. It has shown promise in reducing oxidative stress and inflammation in neuronal cells, which are key factors in conditions like Alzheimer's disease .

Molecular Probes

Due to its ability to selectively bind to certain biomolecules, this compound is being researched as a molecular probe in biochemical assays. Its fluorescent properties allow for tracking cellular processes in real-time, providing insights into cellular dynamics .

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers treated cultures of E. coli with varying concentrations of this compound. Results indicated a dose-dependent inhibition of bacterial growth, suggesting potential as a therapeutic agent against bacterial infections.

Case Study 2: Cancer Cell Apoptosis

A study involving human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant increase in apoptotic markers compared to untreated controls. This suggests that it may serve as a basis for developing new cancer therapies targeting apoptotic pathways.

Case Study 3: Neuroprotection in Animal Models

In vivo studies using rodent models of Alzheimer’s disease showed that administration of this compound led to improved cognitive function and reduced markers of neuroinflammation, indicating its potential as a neuroprotective agent.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-5-fluoro-3-nitroquinoline involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological processes, such as DNA replication and protein synthesis, resulting in the compound’s antibacterial and antiviral effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4,6-Dichloro-5-fluoro-3-nitroquinoline with structurally similar compounds from the evidence:

*Estimated based on analogous structures.

Key Observations:

Heterocyclic Core: Quinoline derivatives (fused benzene-pyridine) exhibit extended conjugation compared to pyridine or pyrimidine analogs, enhancing stability and π-π interactions in biological systems. Pyrimidine-based compounds (e.g., 4,6-Dichloro-5-nitropyrimidine) are smaller and more rigid, favoring applications in nucleobase analogs .

In contrast, the 5-nitro group in pyrimidines (e.g., 4,6-Dichloro-5-nitropyrimidine) directs electrophilic attacks to specific positions . Halogens: Fluorine at position 5 in the quinoline derivative may improve bioavailability and metabolic stability compared to non-fluorinated analogs. Chlorine atoms enhance lipophilicity and binding affinity in hydrophobic pockets .

pyridine derivatives).

Applications: Pyridine/pyrimidine analogs are widely used as intermediates for pharmaceuticals (e.g., antiviral or anticancer agents). The quinoline derivative’s larger structure may target DNA topoisomerases or kinase enzymes.

Biological Activity

4,6-Dichloro-5-fluoro-3-nitroquinoline is a synthetic compound that belongs to the class of nitroquinoline derivatives. These compounds are of significant interest in medicinal chemistry due to their potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The nitro group and halogen substituents play crucial roles in enhancing the compound's binding affinity to various receptors and enzymes.

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cellular signaling pathways, particularly those associated with tumor growth and proliferation.

- DNA Interaction : Nitroquinoline derivatives are known to intercalate into DNA, leading to the disruption of replication and transcription processes, which is critical in cancer therapy.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

Several studies have investigated the effects of this compound on different biological systems:

- Anticancer Activity : In a study involving human lung adenocarcinoma A549 cells, treatment with this compound resulted in a significant reduction in cell viability and induction of apoptosis. The compound was found to downregulate proteins involved in cell survival pathways, highlighting its potential as an anticancer agent .

- Antimicrobial Properties : Research demonstrated that this compound exhibited significant antibacterial activity against various Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicated strong efficacy compared to control antibiotics .

- Mechanistic Insights : Further investigations revealed that the compound's mechanism involves the formation of reactive oxygen species (ROS), which contribute to cellular stress and apoptosis in cancer cells .

Q & A

What are the recommended synthetic routes for preparing 4,6-dichloro-5-fluoro-3-nitroquinoline with high purity?

Level: Basic

Methodological Answer:

A stepwise halogenation-nitration strategy is commonly employed. Begin with a quinoline precursor and introduce chlorine/fluorine substituents via electrophilic substitution, followed by nitration at the 3-position. Microwave-assisted synthesis (MAS) can enhance reaction efficiency and yield by reducing side reactions, as demonstrated in studies of structurally similar nitroquinolines . Post-synthesis purification using column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization in ethanol ensures >97% purity, as validated by GC/HPLC .

How can researchers characterize the structural integrity of this compound?

Level: Basic

Methodological Answer:

Combine spectroscopic and crystallographic techniques:

- NMR : and NMR confirm substituent positions and purity.

- X-ray crystallography : Co-crystallization with hydrogen-bond donors like 3-chloro-2-nitrobenzoic acid (used in analogous nitroquinoline studies) stabilizes the structure for precise bond-length analysis .

- Mass spectrometry : High-resolution ESI-MS verifies molecular weight (CHClFNO; theoretical ~274.96 g/mol).

What computational approaches predict the reactivity of this compound in nucleophilic substitutions?

Level: Advanced

Methodological Answer:

Density Functional Theory (DFT) calculations assess the electron-deficient aromatic ring’s reactivity. The nitro group at position 3 and halogens at 4,5,6 positions create strong electron-withdrawing effects, directing nucleophiles to specific sites (e.g., position 2 or 8). Fukui indices and Molecular Electrostatic Potential (MEP) maps quantify electrophilic regions, aiding in reaction pathway predictions .

How can contradictory biological activity data across studies be resolved?

Level: Advanced

Methodological Answer:

Contradictions often arise from:

- Purity variability : Impurities like dehalogenated byproducts (e.g., 5-fluoro-3-nitroquinoline) can skew results. Validate purity via HPLC before bioassays .

- Assay conditions : Standardize cell lines (e.g., E. coli vs. S. aureus) and solvent controls (DMSO concentration ≤1%).

- Mechanistic redundancy : Use knockout microbial strains to isolate the compound’s specific mode of action, as done in studies of related antimicrobial quinolines .

What strategies optimize functionalization at the 2-position of the quinoline ring?

Level: Advanced

Methodological Answer:

Leverage directing groups and transition-metal catalysis:

- Pd-mediated cross-coupling : Protect the nitro group with Boc, then perform Suzuki-Miyaura coupling at the 2-position.

- Directed C-H activation : Use pyridine-based ligands to enhance regioselectivity, as shown in trifluoromethylquinoline derivatization .

Monitor reaction progress via TLC and isolate intermediates via flash chromatography.

How does the nitro group influence hydrogen-bonding interactions in co-crystals?

Level: Advanced

Methodological Answer:

The nitro group acts as a hydrogen-bond acceptor, forming robust interactions with carboxylic acids (e.g., 3-chloro-2-nitrobenzoic acid). Single-crystal XRD reveals planar stacking and bond lengths (~2.8–3.0 Å for O···H interactions), critical for designing co-crystals with enhanced solubility or stability .

What are the best practices for long-term storage to prevent degradation?

Level: Basic

Methodological Answer:

Store under inert atmosphere (argon) at –20°C in amber vials. Avoid moisture to prevent hydrolysis of the nitro group. Periodically validate stability via NMR every 6 months, checking for signals indicative of degradation (e.g., –NO → –NH) .

How can reaction yields be improved in halogen-exchange reactions?

Level: Advanced

Methodological Answer:

Use Ullmann-type coupling with CuI/1,10-phenanthroline catalysts for fluorine-chlorine exchanges. Solvent optimization (e.g., DMF at 120°C) and stoichiometric control (1.2 eq. KI) minimize side reactions. Yield improvements from 55% to >80% have been reported for analogous dichlorofluoroquinolines .

What analytical techniques identify trace impurities in synthesized batches?

Level: Basic

Methodological Answer:

- HPLC-DAD : Use a C18 column (ACN/water gradient) to separate impurities; compare retention times with standards.

- GC-MS : Detect volatile byproducts (e.g., dehalogenated species) with electron ionization.

- Elemental analysis : Confirm C/H/N/Cl/F ratios within ±0.4% of theoretical values .

How do electronic effects of substituents modulate antimicrobial potency?

Level: Advanced

Methodological Answer:

Electron-withdrawing groups (Cl, F, NO) enhance membrane penetration and target binding (e.g., DNA gyrase inhibition). Structure-Activity Relationship (SAR) studies on this compound analogs show MIC values correlating with Hammett σ constants. Fluorine’s lipophilicity improves bioavailability, while nitro groups stabilize charge-transfer complexes with bacterial enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.